molecular formula C12H20N4O2 B6150793 N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine CAS No. 5099-39-8

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

Cat. No.: B6150793
CAS No.: 5099-39-8
M. Wt: 252.3
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Description

Properties

CAS No.

5099-39-8

Molecular Formula

C12H20N4O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-nitrobenzene-1,2-diamine (1.0 equiv) is dissolved in a polar aprotic solvent such as 1,4-dioxane or dimethylformamide (DMF). A base, such as potassium carbonate (2.2 equiv), is added to deprotonate the amine, enhancing its nucleophilicity. 2-(Diethylamino)ethyl chloride (1.2 equiv) is introduced dropwise under nitrogen atmosphere, and the mixture is refluxed at 80–130°C for 3–18 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the product is isolated through vacuum filtration or column chromatography.

Key Variables:

  • Solvent: DMF or 1,4-dioxane optimizes solubility and reaction kinetics.

  • Temperature: Higher temperatures (130°C) reduce reaction time but risk nitro-group reduction.

  • Base: Potassium carbonate minimizes side reactions compared to stronger bases like sodium hydride.

Yield Optimization

Yields range from 40% to 87%, depending on stoichiometry and purification methods. For instance, a 63% yield was achieved using THF as the solvent and isobutyl chloroformate as an activating agent. Recrystallization from acetic acid or ethyl acetate improves purity to >95%.

Reductive Amination Approaches

An alternative pathway employs reductive amination between 4-nitrobenzene-1,2-diamine and diethylaminoacetaldehyde. This method avoids harsh alkylation conditions and enhances functional group compatibility.

Procedure Overview

4-Nitrobenzene-1,2-diamine reacts with diethylaminoacetaldehyde (1.5 equiv) in methanol under acidic catalysis (e.g., acetic acid). Sodium cyanoborohydride (1.2 equiv) is added as a reducing agent, and the mixture is stirred at room temperature for 24 hours. The product precipitates upon neutralization with aqueous sodium bicarbonate and is purified via recrystallization.

Advantages:

  • Mild reaction conditions preserve the nitro group.

  • Higher functional group tolerance compared to alkylation.

Limitations:

  • Lower yields (50–60%) due to competing imine formation.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A two-step process is commonly employed:

  • Nitration of N1-[2-(Diethylamino)ethyl]benzene-1,2-diamine:
    The precursor is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to ensure regioselective nitro-group introduction at the para position.

  • Purification via Continuous Crystallization:
    The crude product is dissolved in hot ethanol and crystallized under controlled cooling, achieving >99% purity with minimal solvent waste.

Comparative Analysis of Synthetic Methods

Method Yield Purity Reaction Time Cost Efficiency
Alkylation63–87%95–98%3–18 hModerate
Reductive Amination50–60%90–95%24 hHigh
Industrial Nitration70–75%>99%6–8 hLow

Key Findings:

  • Alkylation offers the highest yields but requires stringent temperature control.

  • Industrial methods favor nitration for scalability despite moderate yields.

Challenges and Mitigation Strategies

Nitro-Group Stability

The nitro group is susceptible to reduction under basic or high-temperature conditions. To mitigate this:

  • Use inert atmospheres (N₂ or Ar) during alkylation.

  • Avoid prolonged heating above 100°C.

Regioselectivity

Competing alkylation at the N2 position is minimized by:

  • Steric hindrance from the nitro group directing substitution to N1.

  • Low-temperature reactions (0–5°C) in nitration steps.

Recent Advances in Catalysis

Emergent catalysts, such as palladium on carbon (Pd/C), have been explored for tandem alkylation-nitration reactions. Preliminary studies show 10–15% yield improvements by integrating microwave-assisted synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine undergoes several types of chemical reactions, including:

    Nucleophilic aromatic substitution: The amine group can react with electron-deficient aromatic rings.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Typically involves electron-deficient aromatic rings and nucleophiles.

    Reduction: Common reagents include hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

Major Products

    Reduction: The major product is the corresponding aromatic amine, where the nitro group is converted to an amino group.

Scientific Research Applications

Applications in Scientific Research

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine has several notable applications across different fields:

Chemistry

  • Reagent in Organic Synthesis: This compound serves as an important intermediate for synthesizing various organic compounds due to its reactive functional groups.
  • Chemical Reactions: It can undergo reduction (converting the nitro group to an amino group), nucleophilic aromatic substitution, and oxidation reactions.

Biology

  • Gene Expression Studies: The compound is utilized in research focusing on gene expression and cellular processes, potentially influencing molecular targets involved in these pathways.
  • Cellular Mechanisms: Its interactions at the cellular level are under investigation to understand its mechanisms of action better.

Medicine

  • Drug Development: this compound is explored as a precursor in the synthesis of pharmaceutical agents, including opioid analgesics like Clonitazene, which possesses potent analgesic properties .
  • Therapeutic Applications: It may play roles in developing treatments for conditions such as pain management and depression through its action on opioid receptors.

Industry

  • Fluorescent Probes: The compound's properties make it suitable for creating fluorescent probes used in molecular imaging techniques.

Mechanism of Action

The mechanism of action of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is not fully understood. it is believed that the nitro group plays a crucial role in its reactivity. The nitro group is protonated by the acid catalyst, forming an intermediate nitroso compound, which then reacts with diethylamine to produce the final product.

Comparison with Similar Compounds

Notes

  • Substituent Diversity: The diethylaminoethyl chain distinguishes the target compound from simpler methyl or phenyl derivatives, enabling unique pharmacological interactions .
  • Theoretical vs. Experimental : DFT studies () correlate amine structure with corrosion inhibition, but similar computational analyses for nitro-aromatic compounds are absent.

Biological Activity

N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine, commonly referred to as a nitrobenzene derivative, is an organic compound notable for its diverse applications in chemistry, biology, and medicine. This compound exhibits significant biological activity, particularly in the fields of drug development and molecular imaging.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
IUPAC NameThis compound
Melting Point64-65 °C
Boiling Point432.3 °C (predicted)
Density1.185 g/cm³

1. Anticancer Activity

Research indicates that this compound serves as an intermediate in the synthesis of compounds with potent anticancer properties. For instance, it is a precursor to Clonitazene, an opioid analgesic that has shown efficacy in treating pain associated with cancer . The compound's ability to interact with cellular pathways involved in apoptosis and cell proliferation is under investigation.

2. Opioid Receptor Interaction

The compound has been identified as a key player in opioid receptor-mediated mechanisms. Studies suggest that derivatives of this compound exhibit binding affinities to mu-opioid receptors, which are crucial for pain modulation and analgesia . Its structural features enhance its potency compared to traditional opioids like morphine.

3. Molecular Imaging

This compound is also utilized in the development of fluorescent probes for molecular imaging techniques. Its ability to fluoresce under specific conditions allows researchers to visualize biological processes at the cellular level.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties : A recent study explored the synthesis of various derivatives from this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
  • Opioid Receptor Binding Study : Research conducted on the binding affinity of this compound to opioid receptors revealed that modifications in its structure could enhance its analgesic properties. This study emphasized the importance of structural optimization for developing effective pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine, and how can purity be validated?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, nitrobenzene derivatives are often prepared by reacting halogenated intermediates with diethylaminoethylamines under basic conditions. Catalysts like Pd-C (for bromo-substituted precursors) and solvents such as DMF are commonly used to enhance reactivity . Purification typically involves recrystallization or column chromatography. Structural validation requires 1H^1H NMR to confirm proton environments (e.g., aromatic protons, diethylaminoethyl groups) and mass spectrometry (MS) to verify molecular weight. Purity is assessed via melting point analysis and HPLC .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous 4-nitrobenzene-1,2-diamine derivatives . NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D techniques like COSY) resolves substituent connectivity, while IR spectroscopy identifies functional groups (e.g., nitro stretching vibrations at ~1520 cm1^{-1}) . Elemental analysis ensures stoichiometric consistency.

Q. How does the nitro group influence the compound’s stability and reactivity?

  • Answer : The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing stability toward electrophilic substitution but enhancing susceptibility to nucleophilic attack. This property is critical in designing derivatives for applications like chelation (e.g., metal coordination via amine groups) or redox-active systems .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use deuterated solvents and variable-temperature NMR to probe conformational changes. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) or alternative techniques like X-ray crystallography . For MS anomalies, high-resolution MS (HRMS) distinguishes isotopic patterns and rules out impurities .

Q. What strategies improve reaction yields when synthesizing sterically hindered derivatives of this compound?

  • Answer : Steric hindrance can slow reaction kinetics. Optimize by:

  • Using bulky bases (e.g., triethylamine) to deprotonate amines and enhance nucleophilicity .
  • Employing high-boiling solvents (e.g., DMSO) to increase reaction temperatures.
  • Introducing microwave-assisted synthesis to reduce reaction times .
  • Monitoring intermediates via TLC or in situ FTIR to adjust reaction progress dynamically.

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-deficient nature lowers LUMO energy, favoring charge-transfer interactions in metal complexes . Molecular docking simulations model binding affinities for biological targets (e.g., enzyme active sites), guiding structure-activity relationship (SAR) studies .

Q. What role does the diethylaminoethyl group play in modulating the compound’s physicochemical behavior?

  • Answer : The diethylaminoethyl moiety enhances solubility in polar aprotic solvents and facilitates protonation at physiological pH, making the compound suitable for biological studies. It also acts as a weak chelator, enabling coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic or sensing applications .

Methodological Considerations

  • Synthesis Optimization : Track reaction progress with real-time analytics (e.g., inline NMR) to minimize byproducts .
  • Data Validation : Cross-reference crystallographic data (e.g., CIF files from COD Entry 2238172 ) with experimental spectra to resolve ambiguities.
  • Safety Protocols : Handle nitro-containing compounds with care due to potential explosive tendencies; use blast shields and small-scale reactions during optimization .

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